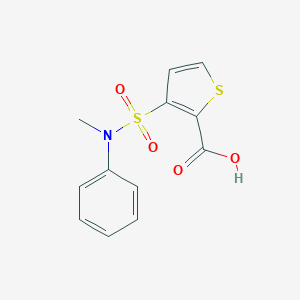![molecular formula C15H12N4O2 B124841 (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione CAS No. 153457-24-0](/img/structure/B124841.png)
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as Phenylhydrazonopyridinone and has a molecular formula of C18H12N4O2.
Mecanismo De Acción
The mechanism of action of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. It has also been suggested that (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione may interact with DNA and RNA, leading to changes in gene expression.
Efectos Bioquímicos Y Fisiológicos
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. This compound has also been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione and its interactions with biological molecules.
Métodos De Síntesis
The synthesis of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde with phenylhydrazine. The reaction takes place in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
153457-24-0 |
|---|---|
Nombre del producto |
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione |
Fórmula molecular |
C15H12N4O2 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(E)-(phenylhydrazinylidene)methyl]-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N4O2/c20-13-11-7-4-8-16-14(11)18-15(21)12(13)9-17-19-10-5-2-1-3-6-10/h1-9,19H,(H2,16,18,20,21)/b17-9+ |
Clave InChI |
ZVWMSMZYVBMTAZ-FMIVXFBMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NN/C=C/2\C(=O)C3=C(NC2=O)N=CC=C3 |
SMILES |
C1=CC=C(C=C1)NN=CC2=C(C3=C(NC2=O)N=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)NNC=C2C(=O)C3=C(NC2=O)N=CC=C3 |
Sinónimos |
1,8-Naphthyridine-3-carboxaldehyde,1,2-dihydro-4-hydroxy-2-oxo-,3-(phenylhydrazone)(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



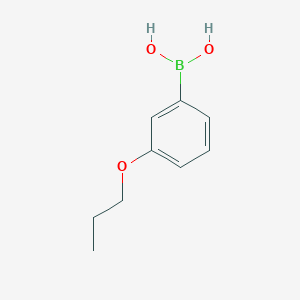
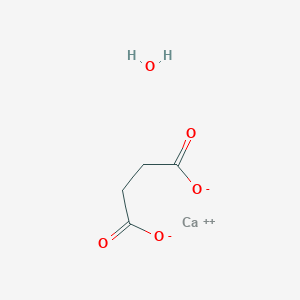
![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
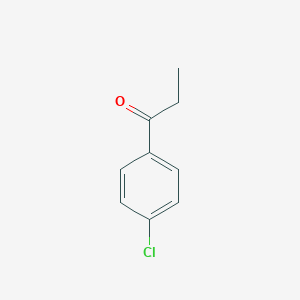
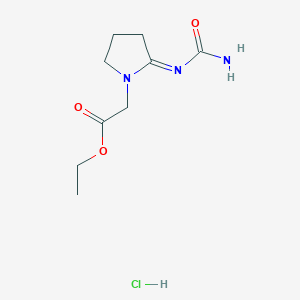
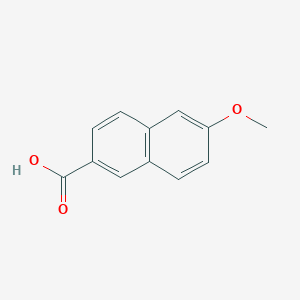
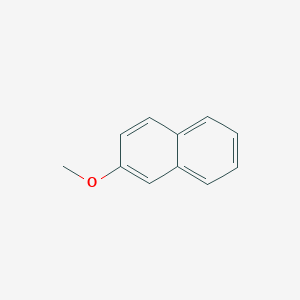
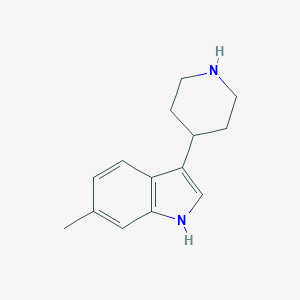

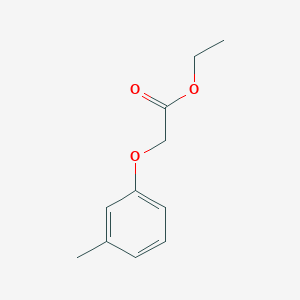
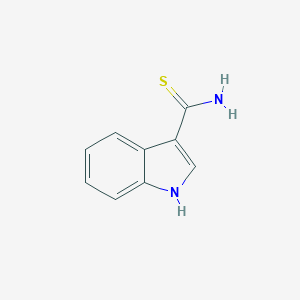
![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
